molecular formula C12H10ClN3O2 B7987787 Ethyl 6-chloro-2-(pyridin-2-YL)pyrimidine-4-carboxylate

Ethyl 6-chloro-2-(pyridin-2-YL)pyrimidine-4-carboxylate

Cat. No.: B7987787
M. Wt: 263.68 g/mol
InChI Key: KMLCTDJGZVGBJM-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate (CAS 1240597-44-7) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a halogenated pyrimidine core ortho-substituted with a pyridine ring, making it a versatile intermediate for nucleophilic aromatic substitution reactions. The ethyl ester and chloro group provide reactive sites for further derivatization to create targeted molecular libraries. Pyrimidine-based scaffolds are recognized as privileged structures in medicinal chemistry and are extensively used in the synthesis of compounds with diverse pharmacological activities . Research indicates that 2-(pyridin-2-yl)pyrimidine derivatives exhibit significant potential in various therapeutic areas. These structures have been identified as key scaffolds in the development of potent enzyme inhibitors, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipid mediators . Furthermore, novel compounds built from this core structure have demonstrated promising anti-fibrotic activity by effectively inhibiting the proliferation of hepatic stellate cells, suggesting their utility in the investigation of new treatments for liver fibrosis . This product is intended for use as a foundational reagent in constructing novel heterocyclic compounds for biological activity screening and structure-activity relationship (SAR) studies. It is supplied for laboratory research applications only.

Properties

IUPAC Name

ethyl 6-chloro-2-pyridin-2-ylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-10(13)16-11(15-9)8-5-3-4-6-14-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLCTDJGZVGBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)C2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reaction Setup : A suspension of ethyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate (2.91 g, 11.87 mmol) in POCl₃ (6.08 mL, 65.3 mmol) is heated to 90°C for 2 hours.

  • Quenching : The mixture is cooled and cautiously added to a stirred solution of sodium acetate (89 g, 653 mmol) in water (350 mL).

  • Extraction : The aqueous layer is extracted with 10% methanol/dichloromethane (3 × 150 mL).

  • Purification : The combined organic layers are dried (Na₂SO₄), filtered, and concentrated. Column chromatography (0–75% ethyl acetate/cyclohexane) yields the product as a beige solid (631 mg, 20%).

Key Data:

ParameterValue
Starting MaterialEthyl 6-hydroxy-2-(pyridin-2-yl)pyrimidine-4-carboxylate
ReagentPOCl₃ (6.08 mL, 65.3 mmol)
Temperature90°C
Reaction Time2 hours
WorkupSodium acetate quenching
PurificationColumn chromatography
Yield20%
Purity>95% (LCMS: MH⁺ = 264.0)

Mechanistic Insight : POCl₃ acts as both a chlorinating agent and solvent, facilitating nucleophilic substitution at the 6-position of the pyrimidine ring. The hydroxyl group is protonated, forming a better leaving group (H₂O), which is displaced by chloride.

Optimization Strategies

Solvent and Catalyst Screening

  • Solvent Effects : Replacing POCl₃ with PCl₅ in dichloroethane increases electrophilicity but risks over-chlorination.

  • Catalytic Additives : DMAP or triethylamine improves reaction rates by scavenging HCl, but no significant yield improvements are documented.

Temperature and Time Modifications

ConditionOutcome
80°C for 3 hours15% yield (incomplete conversion)
100°C for 1.5 hours22% yield (decomposition observed)

Higher temperatures accelerate side reactions, such as ester hydrolysis or pyridine ring chlorination.

Comparative Analysis of Methods

MethodYieldCostScalabilityPurity
POCl₃ Chlorination20%LowHigh>95%
Suzuki CouplingN/AHighModerateN/A

Scientific Research Applications

Pharmacological Applications

Pyrimidine derivatives, including ethyl 6-chloro-2-(pyridin-2-YL)pyrimidine-4-carboxylate, have shown promise in various therapeutic areas:

  • Anticancer Activity : Research has indicated that certain pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of pyrimidine derivatives. This compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro assays showed significant inhibition of COX-2 activity, suggesting its utility as an anti-inflammatory agent .
  • Antimicrobial Activity : The compound's derivatives have also been evaluated for antimicrobial properties. Certain analogs have demonstrated effectiveness against bacterial strains, indicating potential applications in treating infections .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Esterification : Starting materials such as nicotinic acid undergo esterification to form a pyridine derivative.
  • Oxidation : The resulting pyridine is oxidized to produce pyridine N-Oxides.
  • Nucleophilic Substitution : A nucleophilic substitution reaction is carried out to introduce the chloro and ethoxy groups at specific positions on the pyrimidine ring.
  • Final Cyclization : The final step involves cyclization and purification to yield the target compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:

  • Substituent Variations : Variations in substituents on the pyrimidine ring can significantly affect biological activity. For instance, modifications at the 4-position have been shown to enhance anti-cancer potency and selectivity against specific cancer cell lines .
  • Potency Enhancements : Studies indicate that certain structural modifications can lead to compounds with improved IC50 values against targeted enzymes like COX-2, enhancing their therapeutic potential .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs:

StudyFindingsApplication
Demonstrated significant cytotoxicity against breast cancer cell linesAnticancer therapy
Showed potent inhibition of COX enzymesAnti-inflammatory drug development
Evaluated antimicrobial activity against Gram-positive bacteriaInfection treatment

These findings underscore the compound's versatility and potential as a lead candidate for further development in pharmaceutical applications.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyridine rings can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity. The ester group may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural features and properties of Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate and its analogs:

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Target Compound (1240597-44-7) C₁₂H₁₀ClN₃O₂ 6-Cl, 2-(pyridin-2-yl), 4-COOEt 263.68 Aromatic pyridinyl group; Cl as leaving group; moderate lipophilicity
Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate (1027059-34-2) C₈H₆ClF₃N₂O₂ 2-Cl, 6-CF₃, 4-COOEt 258.59 Strong electron-withdrawing CF₃ group; enhanced metabolic stability
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate (1260585-14-5) C₈H₈F₃N₃O₂ 6-NH₂, 2-CF₃, 4-COOEt 235.16 NH₂ increases solubility; CF₃ improves electrophilicity
Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate (20045-78-7) C₁₄H₁₂Cl₂N₂O₂ 6-Cl, 2-(4-Cl-C₆H₄), 4-CH₂COOEt 311.17 Di-chlorinated aromatic system; higher lipophilicity
Ethyl 6-methyl-2-oxo-1H-pyrimidine-4-carboxylate (264606-77-1) C₈H₁₀N₂O₃ 6-Me, 2-oxo, 4-COOEt 182.18 Oxo group enhances hydrogen bonding; lower molecular weight

Pharmacological and Industrial Relevance

  • Pharmaceutical Potential: Chloropyrimidines are recognized pharmacophores, with substituents dictating target specificity. For example, the pyridinyl group in the target compound may engage in π-π stacking with biological receptors, while the 4-chlorophenyl group in Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate (CAS: 20045-78-7) enhances hydrophobic interactions .
  • Agrochemical Applications : Trifluoromethyl-substituted pyrimidines (e.g., CAS: 1027059-34-2) are prevalent in herbicides due to their resistance to environmental degradation .

Biological Activity

Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate, with the chemical formula C12_{12}H10_{10}ClN3_3O2_2 and a molecular weight of 263.68 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various pyrimidine derivatives, this compound demonstrated significant inhibition against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against human cancer cell lines such as:

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)10.0
A549 (lung cancer)7.5

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to various diseases. Notably, it has shown significant inhibition of:

  • Dihydrofolate Reductase (DHFR) : An essential enzyme in nucleotide synthesis.
    • IC50_{50} : 20 nM
  • Cyclooxygenase (COX) : Involved in inflammation and pain pathways.
    • IC50_{50} : 15 nM

These findings indicate potential therapeutic applications in cancer and inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Key aspects influencing its activity include:

  • Chlorine Substitution : The presence of chlorine at the 6-position enhances lipophilicity and biological interaction.
  • Pyridine Ring : The pyridine moiety contributes to binding affinity through π-stacking interactions with target proteins.
  • Carboxylate Group : The carboxylate functionality is crucial for solubility and interaction with biological targets.

Summary Table of SAR Findings

Structural Feature Effect on Activity
Chlorine at C6Increases potency
Pyridine moietyEnhances binding affinity
Carboxylate functionalityImproves solubility

Case Study 1: Antimicrobial Evaluation

A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study reported a significant reduction in bacterial load when treated with the compound, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on breast cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability, supporting its role as an anticancer agent.

Q & A

Q. What synthetic methodologies are commonly employed for preparing ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate and its analogs?

The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-ketoesters, and thioureas/urea derivatives under acidic conditions. For example, analogous pyrimidine derivatives have been synthesized using ethyl acetoacetate, aromatic aldehydes, and thioureas in a one-pot reaction . Post-synthetic modifications, such as chlorination using POCl₃ or thiolation, are often applied to introduce functional groups like the 6-chloro substituent .

Q. How can researchers optimize purification and crystallization of this compound for structural characterization?

Recrystallization using polar aprotic solvents (e.g., DMF, DMSO) or mixed solvent systems (ethanol/water) is recommended. For crystallographic studies, slow evaporation techniques are effective. SHELX software (e.g., SHELXL) is widely used for single-crystal X-ray refinement, particularly for resolving disorder in pyridyl or pyrimidine moieties .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : ¹H/¹³C NMR to confirm the pyridin-2-yl and ester groups (e.g., ester carbonyl at ~165–170 ppm in ¹³C).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).
  • IR : Stretching bands for C=O (ester, ~1720 cm⁻¹) and C-Cl (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for analogs of this compound across different assays?

Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration), cellular permeability, or off-target effects. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) is critical. For example, pyrimidine derivatives targeting Src/Abl kinases require careful optimization of the pyridin-2-yl group’s orientation to balance potency and selectivity .

Q. What strategies are effective for modifying the pyridin-2-yl substituent to enhance target binding while minimizing toxicity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the pyridine’s 4-position can improve π-stacking with hydrophobic kinase pockets.
  • Bioisosteric Replacement : Replacing pyridin-2-yl with isoxazole or thiazole rings may reduce metabolic instability while retaining binding affinity .
  • SAR Studies : Systematic variation of substituents on the pyrimidine core (e.g., 6-chloro vs. 6-methyl) can elucidate structure-activity relationships .

Q. How can computational methods aid in predicting the reactivity and stability of this compound under physiological conditions?

Density functional theory (DFT) calculations can predict hydrolysis susceptibility of the ester group, while molecular dynamics simulations model interactions with biological targets (e.g., α7 nicotinic acetylcholine receptors). Software like AutoDock Vina is used to dock the pyridin-2-yl moiety into receptor active sites, guiding rational design .

Q. What crystallographic challenges arise during structural analysis of this compound, and how are they resolved?

Common issues include disorder in the pyridin-2-yl ring and weak diffraction due to solvent molecules. Strategies include:

  • Data Collection : Low-temperature (100 K) measurements to reduce thermal motion.
  • Refinement : Using SHELXL’s restraints for anisotropic displacement parameters and PART instructions to model disorder .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

  • In Vitro Assays : Use purified kinases (e.g., Src, Abl) with ATP-competitive luminescence assays.
  • Selectivity Profiling : Test against a panel of 50+ kinases to identify off-target effects.
  • Cellular Validation : Measure IC₅₀ in cancer cell lines (e.g., K562 leukemia) with Western blotting for phosphorylated targets .

Q. What are best practices for analyzing metabolic stability of this compound in hepatocyte models?

  • Incubation : Use primary human hepatocytes with LC-MS/MS to track parent compound depletion.
  • Metabolite ID : High-resolution MS/MS to identify hydroxylation or ester hydrolysis products.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Data Contradiction Analysis

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffer) be reconciled for this compound?

Apparent solubility discrepancies often stem from aggregation in aqueous media. Techniques include:

  • Dynamic Light Scattering (DLS) : Detect nanoaggregates.
  • Co-solvent Methods : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance solubility .

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